molecular formula C12H8Cl2N2O B14459668 4-(4-Chlorophenoxy)benzene-1-diazonium chloride CAS No. 74649-79-9

4-(4-Chlorophenoxy)benzene-1-diazonium chloride

Cat. No.: B14459668
CAS No.: 74649-79-9
M. Wt: 267.11 g/mol
InChI Key: LRNUZARSGYMRRG-UHFFFAOYSA-M
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Description

4-(4-Chlorophenoxy)benzene-1-diazonium chloride is an aromatic diazonium salt. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions. This compound is characterized by the presence of a diazonium group (-N₂⁺Cl⁻) attached to a benzene ring substituted with a 4-chlorophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Chlorophenoxy)benzene-1-diazonium chloride is typically synthesized from 4-(4-chlorophenoxy)aniline. The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt . The reaction can be represented as follows:

4-(4-Chlorophenoxy)aniline+NaNO2+HCl4-(4-Chlorophenoxy)benzene-1-diazonium chloride+NaCl+H2O\text{4-(4-Chlorophenoxy)aniline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{this compound} + \text{NaCl} + \text{H}_2\text{O} 4-(4-Chlorophenoxy)aniline+NaNO2​+HCl→4-(4-Chlorophenoxy)benzene-1-diazonium chloride+NaCl+H2​O

Industrial Production Methods

In an industrial setting, the synthesis of diazonium salts like this compound is carried out in large reactors with precise temperature control to ensure the stability of the diazonium ion. The process involves continuous addition of sodium nitrite and hydrochloric acid to the aniline derivative under controlled conditions to maintain the low temperature required for the reaction.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)benzene-1-diazonium chloride involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo nucleophilic substitution or coupling reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenoxy)benzene-1-diazonium chloride is unique due to the presence of the 4-chlorophenoxy group, which can influence the reactivity and selectivity of the diazonium ion in various reactions. This makes it a valuable intermediate in the synthesis of complex aromatic compounds and dyes .

Properties

CAS No.

74649-79-9

Molecular Formula

C12H8Cl2N2O

Molecular Weight

267.11 g/mol

IUPAC Name

4-(4-chlorophenoxy)benzenediazonium;chloride

InChI

InChI=1S/C12H8ClN2O.ClH/c13-9-1-5-11(6-2-9)16-12-7-3-10(15-14)4-8-12;/h1-8H;1H/q+1;/p-1

InChI Key

LRNUZARSGYMRRG-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1[N+]#N)OC2=CC=C(C=C2)Cl.[Cl-]

Origin of Product

United States

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